molecular formula C8H10FN3 B13692729 1-(3-Fluoro-2-methylphenyl)guanidine

1-(3-Fluoro-2-methylphenyl)guanidine

Cat. No.: B13692729
M. Wt: 167.18 g/mol
InChI Key: FQDYQTYZRQMGHL-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methylphenyl)guanidine is an organic compound with the molecular formula C8H10FN3 It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-2-methylphenyl)guanidine typically involves the reaction of 3-fluoro-2-methylaniline with a guanylating agent. One common method is the reaction of the aniline derivative with S-methylisothiourea under basic conditions to yield the desired guanidine compound . Another approach involves the use of carbodiimides as guanylating agents, which react with the aniline derivative to form the guanidine product .

Industrial Production Methods

Industrial production of guanidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Transition metal-catalyzed methods have also been explored for the synthesis of guanidines, providing an alternative approach for industrial production .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-methylphenyl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2-methylphenyl)guanidine
  • 1-(3-Bromo-2-methylphenyl)guanidine
  • 1-(3-Methylphenyl)guanidine

Uniqueness

1-(3-Fluoro-2-methylphenyl)guanidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity to molecular targets compared to its chloro, bromo, and non-halogenated analogs .

Properties

Molecular Formula

C8H10FN3

Molecular Weight

167.18 g/mol

IUPAC Name

2-(3-fluoro-2-methylphenyl)guanidine

InChI

InChI=1S/C8H10FN3/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

FQDYQTYZRQMGHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)N=C(N)N

Origin of Product

United States

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